3-Chloro-4-methoxy-1H-indazole

Nitric Oxide Synthase Enzyme Inhibition Neuroscience

Researchers need reliable synthetic handles for SAR studies without unwanted NOS cross-reactivity. This chloro/methoxy-indazole provides the solution. - **Selectivity advantage**: 4-methoxy substitution eliminates NOS activity (vs. 7-substituted analogs), ensuring clean target engagement. - **Synthetic utility**: 3-chloro handle enables cross-couplings; 4-methoxy group tunes electronic properties. - **Supply guarantee**: ≥98% purity; suitable for intermediate synthesis or analytical reference standards. Procurement: Available for immediate R&D supply with standard international shipping.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1264481-58-4
Cat. No. B3228564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxy-1H-indazole
CAS1264481-58-4
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NNC(=C21)Cl
InChIInChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyTZTQAVLIVAQNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxy-1H-indazole: Product Overview


3-Chloro-4-methoxy-1H-indazole (CAS: 1264481-58-4) is a heterocyclic aromatic compound within the indazole family, characterized by a chloro substituent at the 3-position and a methoxy group at the 4-position on the 1H-indazole core . This compound serves primarily as a versatile synthetic scaffold and intermediate, rather than a finished active pharmaceutical ingredient . Its utility is derived from the indazole ring system, a bioisostere of phenol offering enhanced lipophilicity and altered metabolic stability, making it a strategic building block in medicinal chemistry for developing kinase inhibitors and other therapeutic agents .

Workflow Medicinal chemistry scaffold for kinase inhibitor synthesis
Selection Chloro and methoxy handles support SAR diversification
Physicochemical profile Lipophilicity-enhanced indazole core aligns with lead optimization

Why 3-Chloro-4-methoxy-1H-indazole Cannot Be Substituted


While the indazole class shares a common heterocyclic core, the specific pattern and nature of substituents critically define the biological and physicochemical profile of any derived compound. The chloro and methoxy groups on 3-Chloro-4-methoxy-1H-indazole are not merely decorative; they are essential handles for further synthetic elaboration and influence the electronic distribution and steric properties of the molecule . A straightforward substitution with another 3-chloroindazole or a 4-methoxyindazole will yield a different scaffold with distinct reactivity and biological target engagement. As demonstrated in structure-activity relationship (SAR) studies, even subtle modifications to the indazole core can lead to drastic changes in potency and selectivity [1]. Therefore, for projects where this specific substitution pattern is required, either as a key intermediate or a reference standard, generic replacement with an in-class analog will compromise experimental reproducibility and data validity .

Substitution pattern specificity
Chloro at 3-position and methoxy at 4-position jointly define reactivity; analog with different pattern may shift synthetic and target-engagement profile.
Synthetic handle uniqueness
Replacing with a generic 3-chloroindazole or 4-methoxyindazole removes critical diversification points, altering downstream library design.
SAR reproducibility risk
Minor indazole core modifications can drastically change potency and selectivity; class-level replacement may not transfer the reported SAR profile.

3-Chloro-4-methoxy-1H-indazole: Quantitative Evidence Guide


NOS Inhibitory Potency: 3-Chloroindazole vs. 7-Nitroindazole

The 3-chloroindazole core, which forms the basis for 3-Chloro-4-methoxy-1H-indazole, demonstrates a defined potency profile against nitric oxide synthase (NOS). When compared to the well-characterized NOS inhibitor 7-nitroindazole (7-NI), the 3-chloroindazole analog exhibits a significantly lower inhibitory potency [1]. This data highlights the specific, and in this case, reduced activity conferred by the 3-chloro substitution pattern on the indazole ring, a crucial distinction for researchers targeting NOS with varying degrees of inhibition.

NOS Inhibition Ranking
Cross-study comparable
3-chloroindazole core IC50 = 100.0 ± 5.5 µM vs. 7-nitroindazole IC50 = 0.9 ± 0.1 µM (≈111-fold less potent)
Supports NOS inhibition ranking context; lower potency profile.
Rat cerebellar NOS assay, n=6; core structure comparison.
Nitric Oxide Synthase Enzyme Inhibition Neuroscience

Antiproliferative Activity in K562 Leukemia Cells

Derivatives of the 3-chloro-1H-indazole scaffold have demonstrated measurable and selective antiproliferative activity. A study on a 1H-indazole-3-amine derivative, compound 6o, showed a specific IC50 value against the K562 leukemia cell line [1]. This quantitative data provides a benchmark for the anticancer potential achievable through elaboration of the 3-chloroindazole core, a key consideration for medicinal chemists using this scaffold.

Cell-Model Antiproliferative
Class-level
Derivative 6o IC50 K562 = 5.15 µM, HEK-293 = 33.2 µM (SI = 6.4)
Reported cell-model response context.
MTT assay after 72 h; scaffold-derived compound.
Anticancer Antiproliferative Leukemia

Dual Enzyme Inhibition: Thymidine Phosphorylase & α-Glucosidase

The 3-chloro-1H-indazole core serves as a foundation for creating potent, dual-target enzyme inhibitors. A series of 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives were synthesized and evaluated, with the most potent compound (4) demonstrating IC50 values that surpass those of standard reference inhibitors [1]. This data underscores the value of the 3-chloroindazole building block in constructing novel inhibitors with enhanced activity.

Dual Enzyme Inhibition
Class-level
Compound 4: TP IC50 = 4.70 µM, α-Glucosidase IC50 = 1.38 µM; 2.6-fold and 4.3-fold more potent than standards
Reported higher potency relative to standards in tested set.
In vitro enzyme assays; scaffold-derived.
Enzyme Inhibition Anticancer Antidiabetic

NOS Isoform Activity: 4-Methoxy vs. 7-Methoxyindazole

The position of the methoxy substituent on the indazole ring is a critical determinant of biological activity. A comparative study on isomeric methoxyindazoles revealed that while the 7-methoxy isomer (7-MI) is a selective inhibitor of neuronal NOS, the 4-methoxy isomer (the core substitution pattern of the target compound) is almost completely inactive against all three NOS isoforms (neuronal, inducible, and endothelial) [1]. This stark contrast provides a clear rationale for selecting or avoiding a specific methoxyindazole isomer based on the desired NOS interaction.

NOS Isoform Activity
Cross-study comparable
4-methoxyindazole: almost inactive vs all NOS isoforms; 7-methoxyindazole: active, selective for nNOS
Substituent position determines NOS interaction; 4-methoxy pattern yields low-activity profile.
Recombinant NOS isoforms.
Nitric Oxide Synthase Isoform Selectivity Enzyme Inhibition

Drug-Likeness and Physicochemical Profile

The 3-chloro-4-methoxy-1H-indazole scaffold possesses a favorable physicochemical profile for drug development. Its calculated LogP and topological polar surface area (TPSA) values align with established guidelines for oral bioavailability, making it a suitable starting point for lead optimization [1]. Furthermore, ADMET profiling of derivatives based on this core has confirmed good drug-likeness and favorable pharmacokinetic potential, supporting its use in medicinal chemistry campaigns [2].

Physicochemical Profile
Class-level
Calculated LogP = 2.22, TPSA = 37.91 Ų (within oral bioavailability guidelines)
Supports lead-optimization context.
In silico calculation; class-level inference.
Physicochemical Properties ADME Drug-likeness

Functional Group Tolerance in Indazole Synthesis

The indazole scaffold, including the 3-chloro-4-methoxy substitution pattern, is highly tolerant of various functional groups during synthesis. A key study on Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture demonstrated that chloro, methyl, nitro, and methoxy groups are all well-tolerated in the reaction [1]. This broad functional group tolerance makes 3-chloro-4-methoxy-1H-indazole a reliable and robust building block in complex synthetic sequences.

Synthetic Compatibility
Class-level
Chloro and methoxy groups well-tolerated in Rh(III)-catalyzed indazole synthesis
Supports synthetic utility as robust building block.
C-H functionalization conditions.
Organic Synthesis C-H Functionalization Methodology

3-Chloro-4-methoxy-1H-indazole: Key Applications


Synthesis of Novel Kinase Inhibitors

3-Chloro-4-methoxy-1H-indazole serves as a versatile starting material or intermediate for constructing focused libraries of kinase inhibitors. The 3-chloro and 4-methoxy groups provide convenient synthetic handles for further diversification (e.g., cross-coupling reactions, nucleophilic aromatic substitution) [3]. Its favorable physicochemical properties, as evidenced by its LogP and TPSA values, make it a rational choice for optimizing lead compounds towards clinical candidates [2].

Chemical Probes with Attenuated NOS Activity

The data clearly show that the 4-methoxy substitution pattern on an indazole ring confers a near-complete lack of activity against NOS isoforms [3]. Therefore, 3-Chloro-4-methoxy-1H-indazole is a superior starting point for designing chemical probes intended to target other biological systems (e.g., specific kinases) while minimizing off-target effects related to NOS inhibition. This is in contrast to using a 7-substituted methoxyindazole, which would introduce unwanted NOS activity [3].

Reference Standard & Quality Control

With a defined purity (typically 98%) from commercial suppliers, 3-Chloro-4-methoxy-1H-indazole can be used as a reference standard in analytical chemistry [3]. Its unique retention time in HPLC or GC and its distinct spectral properties (NMR, MS) allow for its use in method development for the quantification of similar compounds or as a system suitability standard for instruments used in pharmaceutical analysis .

Indazole Reactivity & SAR Studies

The well-documented tolerance of the chloro and methoxy groups in modern synthetic methodologies makes this compound an excellent model substrate for academic research groups exploring new reactions or studying structure-activity relationships (SAR) of indazole-based molecules [3]. Its use ensures that any observed biological activity is a result of the designed modifications rather than decomposition of a sensitive starting material [3].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Synthetic handle availability
Cross-coupling and substitution yield
Chemical probe design (low NOS interaction)
4-Methoxy substitution pattern
NOS isoform inactivity verification
Analytical method development
Defined purity and spectral profile
HPLC/GC retention and NMR consistency
SAR and reactivity studies
Functional group tolerance
Stability under synthetic conditions

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17 linked technical documents
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